molecular formula C10H12N6OS2 B5455789 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5455789
M. Wt: 296.4 g/mol
InChI Key: NCCVACMJJBXVCM-UHFFFAOYSA-N
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Description

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development .

Preparation Methods

The synthesis of 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. It can also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar compounds to 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6OS2/c1-16-8(6-2-3-6)13-15-10(16)18-4-7(17)12-9-14-11-5-19-9/h5-6H,2-4H2,1H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCVACMJJBXVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NN=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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